molecular formula C5H10ClNO B6213007 2-methoxybut-3-yn-1-amine hydrochloride CAS No. 2731014-85-8

2-methoxybut-3-yn-1-amine hydrochloride

Cat. No.: B6213007
CAS No.: 2731014-85-8
M. Wt: 135.59 g/mol
InChI Key: BGWMPFQQFQVBAT-UHFFFAOYSA-N
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Description

2-methoxybut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClNO It is a derivative of but-3-yn-1-amine, featuring a methoxy group at the second carbon position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybut-3-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with but-3-yn-1-amine.

    Methoxylation: The but-3-yn-1-amine undergoes a methoxylation reaction, where a methoxy group is introduced at the second carbon position.

    Hydrochloride Formation: The resulting 2-methoxybut-3-yn-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxybut-3-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methoxybut-3-yn-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxybut-3-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-amine: The parent compound without the methoxy group.

    2-methoxybut-3-yn-1-amine: The free base form without the hydrochloride salt.

    Other Methoxyamines: Compounds with similar structures but different substitution patterns.

Uniqueness

2-methoxybut-3-yn-1-amine hydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

2731014-85-8

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

2-methoxybut-3-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-3-5(4-6)7-2;/h1,5H,4,6H2,2H3;1H

InChI Key

BGWMPFQQFQVBAT-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C#C.Cl

Purity

95

Origin of Product

United States

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